REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:15]([C:24]([OH:26])=[O:25])=[CH:16][CH:17]=[C:18](SC)[C:19]=2C#N)=[CH:10][CH:9]=1.C1CCN2C(=NCCC2)CC1.ClS(C(C)C)(=O)=O.[OH-].[Na+]>CO.ClCCl.CO.C(Cl)Cl>[C:14]1([C:11]2[CH:12]=[CH:13][C:8]([C:3]3[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=3)=[CH:9][CH:10]=2)[C:15]([C:24]([OH:26])=[O:25])=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:3.4,5.6|
|
Name
|
2″-Amino-6-cyano-5-methylsulfanyl-[1,1′;4′,1″]terphenyl-2-carboxylic acid
|
Quantity
|
0.195 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C1=CC=C(C=C1)C=1C(=CC=C(C1C#N)SC)C(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C(C)C
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C(C)C
|
Name
|
MeOH dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Dilute
|
Type
|
WASH
|
Details
|
wash with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Analyze by TLC and if reaction
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
Add 1N HCL (1 ml, 1 mmol)
|
Type
|
EXTRACTION
|
Details
|
extract into dichloromethane
|
Type
|
CUSTOM
|
Details
|
Purify
|
Type
|
CUSTOM
|
Details
|
the reaction by flash chromatography (Silica gel -dichloromethane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C1=CC=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.008 g | |
YIELD: CALCULATEDPERCENTYIELD | 5.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |